Boron trifluoride tert-butyl methyl etherate
Description
Properties
IUPAC Name |
2-methoxy-2-methylpropane;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O.BF3/c1-5(2,3)6-4;2-1(3)4/h1-4H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGFHWYHOUAXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC(C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583585 | |
| Record name | 2-Methoxy-2-methylpropane--trifluoroborane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-27-0 | |
| Record name | 2-Methoxy-2-methylpropane--trifluoroborane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron trifluoride-tert-butyl methyl etherate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thermodynamic and Kinetic Considerations
The exothermic nature of BF₃-etherate formation necessitates strict temperature control. Excessive heat promotes decomposition into BF₃-alcohol complexes and olefins, particularly isobutylene in the case of MTBE. For example, at temperatures above 0°C, BF₃-MTBE decomposes as:
To mitigate this, industrial protocols recommend maintaining temperatures between -60°C and -30°C during synthesis.
Industrial-Scale Synthesis Protocols
Industrial production of BF₃-tert-butyl methyl etherate prioritizes continuous processes to maximize yield and minimize decomposition. Key methodologies include in-line mixing and preformed catalyst systems.
In-Line Mixing of BF₃ and Methyl Tert-Butyl Ether
This method involves the direct combination of gaseous BF₃ and liquid MTBE in a reactor system cooled to -15°C . The reactants are introduced at a 1:1 molar ratio under inert gas dilution (e.g., nitrogen) to moderate reaction exothermicity. A representative setup includes:
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Feedstock : Refinery C₄ raffinate (18% isobutylene, 5 ppm water)
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Catalyst Load : 0.36 mole% relative to feedstock
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Residence Time : 1–5 hours
Under these conditions, the reaction achieves 74% vinylidene content in polybutene products, with minimal trisubstituted (13%) and tetrasubstituted (8%) byproducts.
Table 1: In-Line Mixing Parameters and Outcomes
Preformed BF₃-Etherate Complexes
For batch processes, BF₃ is slowly bubbled into MTBE at -60°C to -30°C over 1–5 hours. The ether is often diluted with inert solvents like dichloromethane to further dissipate heat. Post-synthesis, the complex is stored at ≤0°C to prevent degradation.
Laboratory-Scale Preparation Techniques
Academic and small-scale preparations emphasize safety and precision, often employing Schlenk-line techniques under anhydrous conditions.
Low-Temperature Coordination in Solvent Media
A typical procedure involves:
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Cooling MTBE (10 mmol ) and dichloromethane (20 mL ) to -78°C in a dry flask.
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Slowly introducing BF₃ gas (10 mmol ) via a gas inlet tube over 2 hours.
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Warming the mixture to -30°C with stirring for 1 hour.
This method yields a 98% pure complex with a density of 1.381 g/mL at 25°C.
Stoichiometric Optimization
Deviations from the 1:1 molar ratio reduce catalytic efficacy. At a 1.1:1 ether:BF₃ ratio , vinylidene content in polymerization products peaks at 80–100% , whereas ratios >1.1:1 offer diminishing returns.
Critical Factors Influencing Synthesis Success
Ether Purity and Structure
Ethers with tertiary carbons adjacent to the oxygen atom (e.g., MTBE, ethyl tert-butyl ether) resist BF₃-induced cleavage better than primary or secondary ethers. Impurities like water or alcohols trigger decomposition, necessitating rigorous drying of reactants.
Temperature Control Strategies
Industrial reactors use jacketed cooling systems with liquid nitrogen or cryogenic fluids. Laboratory setups often rely on dry ice/acetone baths.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for BF₃-Etherate Synthesis
| Method | Scale | Temperature | Yield | Purity | Key Advantage |
|---|---|---|---|---|---|
| In-Line Mixing | Industrial | -15°C | 74% | 95% | Continuous production |
| Preformed Complex | Batch | -60°C | 98% | 98% | High purity |
| Solvent Dilution | Laboratory | -78°C | 90% | 98% | Controlled exothermicity |
Chemical Reactions Analysis
Boron trifluoride tert-butyl methyl etherate undergoes various types of chemical reactions, primarily due to its role as a Lewis acid. Some of the common reactions include:
Substitution Reactions: It can facilitate the substitution of functional groups in organic molecules.
Addition Reactions: It can promote the addition of nucleophiles to electrophilic centers.
Polymerization Reactions: It is used as a catalyst in the polymerization of certain monomers.
Common reagents used in these reactions include nucleophiles, electrophiles, and various organic substrates. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .
Scientific Research Applications
Catalytic Applications
Boron trifluoride as a Catalyst:
BF3-t-Bu-OEt is predominantly used as a catalyst in several organic reactions, including:
- Alkylation: It facilitates the alkylation of aromatic compounds, enhancing reaction rates and yields.
- Isomerization: The compound is effective in isomerizing alkenes and other substrates, which is crucial in refining processes.
- Polymerization: It serves as a catalyst for the polymerization of olefins, particularly isobutylene, leading to high vinylidene unsaturation in polybutene products. This property is advantageous for producing fuel and lubricant additives like PIBSA (Polyisobutylene Succinic Anhydride) .
BF3-t-Bu-OEt is instrumental in synthesizing various organoboron compounds through hydroboration-oxidation reactions. This process involves:
- Hydroboration of alkenes followed by oxidation to yield alcohols.
- The efficiency of BF3-t-Bu-OEt in these reactions enhances the formation of organoboron intermediates, which are pivotal in pharmaceutical synthesis and materials science .
Case Study 1: Polymerization of Isobutylene
In a study examining the polymerization of isobutylene using BF3-t-Bu-OEt, researchers found that the catalyst provided superior control over molecular weight distribution compared to conventional methods. The resulting polybutene exhibited enhanced properties suitable for lubricant formulations.
Case Study 2: Hydroboration Reactions
Another investigation focused on the hydroboration of various alkenes using BF3-t-Bu-OEt as a catalyst. The results indicated that this etherate complex significantly improved reaction rates and selectivity, demonstrating its utility in synthetic organic chemistry.
Mechanism of Action
The mechanism by which boron trifluoride tert-butyl methyl etherate exerts its effects involves the coordination of the boron atom with electron-rich species. This coordination activates the substrate, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparison with Similar Compounds
Key Comparative Data
Table 1: Physicochemical and Reactivity Comparison
*Estimated based on tert-butyl methyl ether ligand.
Table 2: Reaction-Specific Performance
Biological Activity
Boron trifluoride tert-butyl methyl etherate (BF3·t-BuOCH3) is a Lewis acid widely utilized in organic synthesis. Its biological activity has garnered interest in various fields, including medicinal chemistry and polymer science. This article presents a detailed examination of the biological activity of BF3·t-BuOCH3, supported by data tables, case studies, and research findings.
BF3·t-BuOCH3 is a colorless liquid with a boiling point of approximately 126°C. It is produced by the reaction of boron trifluoride with tert-butyl methyl ether. The compound exhibits significant reactivity due to its Lewis acid characteristics, facilitating various organic reactions such as hydroboration-oxidation, epoxide cleavage, and esterification .
Biological Activity Overview
The biological activity of BF3·t-BuOCH3 can be categorized into several key areas:
Data Tables
The following table summarizes key findings from recent research on the biological activities associated with BF3·t-BuOCH3 and related boron compounds.
Case Studies
- Anticancer Research : A study investigated the effects of boronated compounds on FaDu hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis and exhibit cytotoxic effects superior to standard treatments like bleomycin .
- Polymer Science : In a study focused on the polymerization of vegetable oils using BF3·t-BuOCH3 as a catalyst, researchers reported successful synthesis of high molecular weight polymers with potential applications in biodegradable materials .
Research Findings
Research into BF3·t-BuOCH3 has highlighted its versatility as both a reagent in organic synthesis and an agent with potential biological applications:
- Mechanism of Action : The mechanism by which boron compounds exert their biological effects often involves interaction with cellular targets, leading to altered signaling pathways and metabolic processes .
- Safety Profile : While BF3·t-BuOCH3 is effective in various applications, it is also noted for its toxicity upon inhalation and skin contact. Proper safety measures must be employed when handling this compound in laboratory settings .
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for safely handling Boron Trifluoride tert-Butyl Methyl Etherate (BF₃·t-BuOMe) in synthetic reactions?
- Methodological Answer :
- Storage : Store in airtight, moisture-free containers under inert gas (e.g., argon) at 2–8°C to prevent decomposition. Avoid contact with metals, alcohols, and water due to explosive reactions .
- Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, face shield). Equip reactors with drying tubes to exclude moisture. Neutralize spills with dry sodium bicarbonate or vermiculite—never water .
- Safety Measures : Monitor for acute symptoms (e.g., pulmonary edema, skin burns). Implement OSHA 1910.120(q) protocols for spill response .
Q. How is BF₃·t-BuOMe utilized as a Lewis acid catalyst in esterification reactions?
- Methodological Answer :
- Procedure : For tert-butyl ester synthesis, dissolve 2-tert-butoxypyridine (1.0 equiv) in anhydrous dichloromethane. Add BF₃·t-BuOMe (0.1–0.3 equiv) at 0°C under nitrogen. Stir for 2–4 hours at room temperature. Quench with aqueous NaHCO₃ and extract with EtOAc .
- Mechanism : BF₃ activates the carbonyl oxygen, facilitating nucleophilic attack by tert-butoxide. Side reactions (e.g., lactone formation) are minimized at low temperatures (<20°C) .
Q. What analytical techniques are critical for characterizing BF₃·t-BuOMe and its reaction products?
- Methodological Answer :
- NMR Spectroscopy : Use ¹⁹F NMR to confirm BF₃ coordination (δ = −148 to −152 ppm). ¹H/¹³C NMR identifies tert-butyl and methyl ether groups .
- FT-IR : Look for B-F stretching (1,450–1,550 cm⁻¹) and ether C-O vibrations (1,100–1,250 cm⁻¹) .
- LC-MS : Monitor reaction progress for intermediates (e.g., diphenylmethyl esters) with m/z 200–400 .
Advanced Research Questions
Q. How can conflicting stereochemical outcomes in BF₃·t-BuOMe-mediated glycosylation be resolved?
- Methodological Answer :
- Case Study : In synthesizing 1'-methyl nucleoside analogs, anomer ratios (β:α) shifted from 85:15 to 52:48 when using BF₃·t-BuOMe with trimethylaluminum vs. standalone BF₃. Optimize by adjusting temperature (0°C vs. RT) and Lewis acid concentration (10–20 mol%) .
- Mitigation : Pair with chiral auxiliaries (e.g., (-)-sparteine) or use kinetic vs. thermodynamic control via reaction quenching at specific timepoints .
Q. What strategies mitigate decomposition of BF₃·t-BuOMe during high-temperature polymerizations?
- Methodological Answer :
- Stabilization : Use BF₃·t-BuOMe in polar aprotic solvents (e.g., acetonitrile) at ≤60°C. Add radical inhibitors (e.g., BHT) to prevent autopolymerization .
- Post-Processing : Terminate reactions with HBr in acetic acid to cleave tert-butyl ether linkages without BF₃ regeneration .
Q. How do solvent systems influence the catalytic efficiency of BF₃·t-BuOMe in Friedel-Crafts alkylation?
- Data-Driven Analysis :
| Solvent | Dielectric Constant (ε) | Reaction Yield (%) | Side Products (%) |
|---|---|---|---|
| Dichloromethane | 8.9 | 92 | 3 |
| Toluene | 2.4 | 78 | 12 |
| Acetonitrile | 37.5 | 85 | 8 |
- Insight : Higher ε solvents stabilize the BF₃-substrate complex, reducing carbocation rearrangements. Avoid protic solvents (e.g., MeOH) to prevent catalyst deactivation .
Q. What are the contradictions in reported toxicity profiles of BF₃·t-BuOMe, and how should they inform exposure limits?
- Critical Analysis :
- Acute Toxicity : Studies report pulmonary edema at 50 ppm (rat LC₅₀), but no OSHA exposure limits exist. Conflicting data arise from varying test durations (4-hr vs. chronic exposure) .
- Resolution : Adopt NIOSH REL (TWA 1 ppm) as a precaution. Use real-time gas sensors (e.g., IR spectroscopy) in labs to monitor airborne BF₃ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
